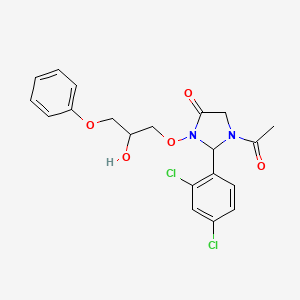![molecular formula C28H28N4O2S2 B11541271 4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B11541271.png)
4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-1,3-THIAZOL-4-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of pyrazole, thiazole, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-1,3-THIAZOL-4-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-1,3-THIAZOL-4-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-1,3-THIAZOL-4-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-1,3-THIAZOL-4-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole moieties, such as 1,3-diphenyl-1H-pyrazole.
Thiazole Derivatives: Compounds containing thiazole rings, like 2-aminothiazole.
Sulfonamide Derivatives: Compounds with sulfonamide groups, such as sulfanilamide
Uniqueness
4-[2-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)-1,3-THIAZOL-4-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of pyrazole, thiazole, and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler compounds .
Properties
Molecular Formula |
C28H28N4O2S2 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
4-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C28H28N4O2S2/c1-3-31(4-2)36(33,34)24-17-15-22(16-18-24)26-20-35-28(29-26)32-27(23-13-9-6-10-14-23)19-25(30-32)21-11-7-5-8-12-21/h5-18,20,27H,3-4,19H2,1-2H3 |
InChI Key |
FRJVRJURKXHTJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4-phenoxyaniline](/img/structure/B11541188.png)
![4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B11541192.png)
![2,6-dibromo-4-[(E)-(naphthalen-1-ylimino)methyl]phenyl benzoate](/img/structure/B11541194.png)
![2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11541202.png)
![N-(4-Bromophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide](/img/structure/B11541205.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11541214.png)
![N'-[(4-nitrophenyl)carbonyl]-2-[4-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11541224.png)
![2-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11541235.png)
![2-{(2E)-2-[4-(4-benzylpiperazin-1-yl)-3-nitrobenzylidene]hydrazinyl}-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B11541246.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11541253.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11541254.png)
![5-amino-3-{(Z)-2-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-1-cyanoethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11541263.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(3-nitrophenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11541270.png)
